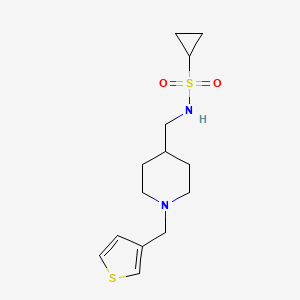

N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)cyclopropanesulfonamide

Description

Properties

IUPAC Name |

N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]cyclopropanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2S2/c17-20(18,14-1-2-14)15-9-12-3-6-16(7-4-12)10-13-5-8-19-11-13/h5,8,11-12,14-15H,1-4,6-7,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RERIMWNLSJYPMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NCC2CCN(CC2)CC3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)cyclopropanesulfonamide typically involves multiple steps:

-

Formation of the Piperidine Intermediate: : The initial step involves the synthesis of the piperidine intermediate. This can be achieved by reacting thiophen-3-ylmethanol with piperidine under basic conditions to form 1-(thiophen-3-ylmethyl)piperidine.

-

Cyclopropanesulfonamide Formation: : The next step involves the introduction of the cyclopropanesulfonamide group. This can be done by reacting the piperidine intermediate with cyclopropanesulfonyl chloride in the presence of a base such as triethylamine.

-

Final Product Formation: : The final step involves the coupling of the intermediate with a suitable reagent to form the desired compound, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The thiophene ring in the compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

-

Reduction: : The piperidine ring can be reduced under hydrogenation conditions to form a more saturated ring system.

-

Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, where various nucleophiles can replace the sulfonamide moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Saturated piperidine derivatives.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structure that includes a thiophene ring, a piperidine ring, and a cyclopropanesulfonamide group. Its molecular formula is , and it has a molecular weight of approximately 270.35 g/mol. The structural characteristics contribute to its reactivity and biological activity.

Chemistry

In synthetic chemistry, N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)cyclopropanesulfonamide serves as a building block for more complex molecules. It facilitates the exploration of new chemical reactions and pathways due to its unique functional groups.

Synthetic Routes:

- Formation of Piperidine Intermediate: Reaction of thiophen-3-ylmethanol with piperidine under basic conditions.

- Cyclopropanesulfonamide Formation: Reaction with cyclopropanesulfonyl chloride in the presence of triethylamine.

Biology

This compound can be utilized as a probe to study interactions between thiophene-containing molecules and biological targets. It has been shown to affect the hypoxia-inducible factor 1 (HIF-1) pathway, which plays a crucial role in cellular responses to low oxygen levels.

Biochemical Pathways:

- Induction of HIF-1α protein expression.

- Upregulation of downstream target gene p21.

Medicine

The pharmacological properties of this compound are being investigated for potential therapeutic applications:

Pharmacological Effects:

- Anticancer Activity: Preliminary studies indicate that derivatives can inhibit cancer cell proliferation.

- Neuroprotective Effects: The piperidine structure may confer neuroprotective properties relevant for neurodegenerative diseases.

- Antimicrobial Properties: The sulfonamide group suggests potential as an antibiotic agent.

Case Studies

| Study | Findings |

|---|---|

| Study A | Demonstrated anticancer activity in vitro against various cancer cell lines. |

| Study B | Investigated structure-activity relationships, highlighting the importance of thiophene substitution in enhancing biological activity. |

| Study C | Explored antimicrobial properties, indicating effectiveness against specific bacterial strains. |

Mechanism of Action

The mechanism of action of N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)cyclopropanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The thiophene ring can engage in π-π interactions, while the piperidine ring can form hydrogen bonds with biological macromolecules. The cyclopropanesulfonamide group may enhance the compound’s stability and solubility.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below summarizes key structural and functional differences between the target compound and related molecules:

Structural Implications for Bioactivity

- Thiophene vs. Phenyl Groups: The thiophene ring in the target compound introduces sulfur-based aromaticity, which may enhance π-π stacking interactions compared to phenyl groups in fentanyl analogs ().

- Cyclopropanesulfonamide vs. Acetamide: The cyclopropanesulfonamide group likely increases metabolic stability and solubility compared to the acetamide moieties in fentanyl derivatives. Sulfonamides are common in enzyme inhibitors (e.g., kinases, carbonic anhydrases), suggesting possible non-opioid mechanisms .

- Piperidine Core Variations : The piperidine scaffold is shared with Goxalapladib (), which targets lipoprotein-associated phospholipase A2 (Lp-PLA2) in atherosclerosis. The target compound’s lack of a naphthyridine or trifluoromethyl group may limit cardiovascular applications but could favor CNS penetration .

Biological Activity

N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)cyclopropanesulfonamide is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

This compound features a cyclopropanesulfonamide moiety linked to a piperidine ring substituted with a thiophenyl group. The unique structure suggests potential interactions with various biological targets.

Pharmacological Effects

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines, suggesting potential as an anticancer agent.

- Neuroprotective Effects : The piperidine structure is often associated with neuroprotective properties, which may be relevant in treating neurodegenerative diseases.

- Antimicrobial Properties : Some studies suggest that sulfonamide derivatives possess antimicrobial activity, making them candidates for further development in antibiotic therapies.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Piperidine Substitution : Variations in the piperidine ring can significantly affect the binding affinity and selectivity for biological targets.

- Thiophenyl Influence : The presence of the thiophenyl group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Evaluation

A study conducted on a series of cyclopropanesulfonamide derivatives demonstrated significant cytotoxicity against A549 lung cancer cells. The IC50 values for selected compounds ranged from 11.20 to 59.61 µg/mL, indicating promising anticancer potential (Table 2) .

Table 2: Cytotoxicity Data Against A549 Cell Lines

| Compound ID | IC50 (µg/mL) | Treatment Duration (h) |

|---|---|---|

| 11b | 11.20 | 72 |

| 11c | 15.73 | 72 |

| 13b | 59.61 | 72 |

Case Study 2: Neuroprotective Mechanisms

Research has indicated that compounds similar to this compound may protect neuronal cells from oxidative stress-induced apoptosis. This was assessed using various in vitro models where the compound demonstrated a reduction in cell death markers .

Conclusion and Future Directions

This compound shows considerable promise in various therapeutic areas, particularly oncology and neurology. Future research should focus on:

- In Vivo Studies : To validate the anticancer and neuroprotective effects observed in vitro.

- Optimization of Derivatives : To enhance potency and selectivity through structural modifications.

- Mechanistic Studies : To elucidate the pathways through which this compound exerts its biological effects.

Q & A

Q. What are the recommended synthetic routes for N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)cyclopropanesulfonamide, and what key reaction parameters influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Piperidine-thiophene coupling : Reacting thiophen-3-ylmethyl halides with piperidine derivatives under basic conditions (e.g., triethylamine in THF) .

- Sulfonamide introduction : Cyclopropanesulfonamide is coupled to the piperidine intermediate via nucleophilic substitution, often using polar aprotic solvents like DMF or acetonitrile at 60–80°C .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (e.g., isopropanol) is critical for isolating high-purity product .

Q. Key Parameters :

Q. What analytical techniques are most effective for confirming the molecular structure of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR are used to confirm the thiophene (δ 6.8–7.2 ppm), piperidine (δ 2.5–3.5 ppm), and cyclopropane (δ 0.8–1.2 ppm) moieties. Discrepancies in peak splitting may indicate stereochemical impurities .

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) confirms the molecular ion peak (CHNOS) with <2 ppm error .

- X-ray Crystallography : Resolves crystal packing and absolute configuration, particularly for resolving stereoisomers .

Validation : Cross-reference experimental data with computed InChI keys (e.g., PubChem’s Lexichem TK 2.7.0) to ensure structural accuracy .

Advanced Research Questions

Q. How can conflicting NMR data between intermediate and final product be resolved to confirm structural integrity?

Methodological Answer:

- Step 1 : Compare NMR spectra of intermediates (e.g., piperidine-thiophene precursor) with the final product. Discrepancies in cyclopropane proton signals (e.g., unexpected splitting) may indicate incomplete sulfonamide coupling .

- Step 2 : Use 2D NMR (COSY, HSQC) to map coupling between piperidine and cyclopropane groups. For example, NOESY can detect spatial proximity between thiophene and sulfonamide groups .

- Step 3 : Validate with independent synthesis: Reproduce the reaction using alternative sulfonylation agents (e.g., cyclopropanesulfonyl chloride vs. tosyl chloride) to rule out reagent-specific side products .

Q. What strategies are employed to enhance the metabolic stability of sulfonamide-containing compounds like this one?

Methodological Answer:

- Structural Modifications :

- Introduce electron-withdrawing groups (e.g., trifluoromethyl) on the cyclopropane ring to reduce oxidative metabolism .

- Replace labile hydrogens (e.g., N-methylation of piperidine) to block cytochrome P450-mediated degradation .

- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with metabolic enzymes like CYP3A4, guiding rational design .

- In Vitro Assays : Incubate the compound with liver microsomes and monitor degradation via LC-MS/MS to identify vulnerable sites .

Q. How does the thiophene moiety influence the compound’s solubility and reactivity in cross-coupling reactions?

Methodological Answer:

- Solubility : Thiophene’s hydrophobicity reduces aqueous solubility but enhances lipid bilayer permeability (logP ~2.5). Solubility can be improved using co-solvents (e.g., 10% DMSO in PBS) .

- Reactivity : The thiophene sulfur participates in π-stacking and coordinates to transition metals (e.g., Pd in Suzuki couplings). However, competing side reactions (e.g., sulfoxide formation) require inert atmospheres and low-temperature conditions .

Q. Comparative Data :

| Solvent | Solubility (mg/mL) | Reactivity in Pd-Catalyzed Coupling |

|---|---|---|

| DMSO | >50 | Moderate (yield: 60–70%) |

| THF | 20 | High (yield: 80–85%) |

| Water | <1 | Low (decomposition) |

Q. What computational methods are suitable for predicting the biological activity of this compound against kinase targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate binding to kinase ATP pockets (e.g., EGFR, CDK2) using GROMACS. Analyze hydrogen bonds between the sulfonamide group and conserved lysine residues .

- QSAR Modeling : Build regression models using descriptors like polar surface area (PSA) and H-bond acceptors/donors. Validate with experimental IC data from kinase inhibition assays .

- Docking Studies : Use Glide (Schrödinger) to predict binding poses. Prioritize targets with high docking scores (>−10 kcal/mol) and low RMSD (<2 Å) .

Q. How can stability studies under varying pH and temperature conditions inform storage protocols?

Methodological Answer:

-

Accelerated Degradation Studies :

- pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24 hrs. Monitor degradation via HPLC. Sulfonamides are typically stable at pH 4–8 but hydrolyze under strongly acidic/basic conditions .

- Thermal Stability : Perform TGA/DSC to identify decomposition temperatures (>200°C indicates solid-state stability) .

-

Storage Recommendations :

Condition Stability −20°C (desiccated) >2 years 25°C (ambient) 6–12 months 40°C/75% RH <1 month

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.